CRYPTOMERIN A (REFERENCE GRADE)

Beschreibung

Fundamental Structural Framework

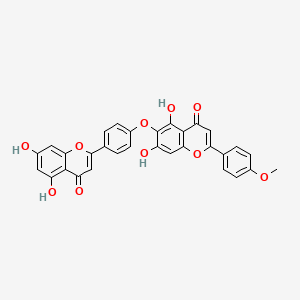

Cryptomerin A exhibits the molecular formula C₃₁H₂₀O₁₀ with a molecular weight of 552.5 grams per mole. The systematic chemical name of this compound is 6-[4-(5,7-dihydroxy-4-oxochromen-2-yl)phenoxy]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one, which reflects its complex biflavonoid architecture. This structure places Cryptomerin A within the specialized category of C-O-C type biflavonoids, where two flavonoid units are connected through an ether linkage rather than direct carbon-carbon bonds.

The classification of Cryptomerin A as a C-O-C type biflavonoid distinguishes it from the more common C-C type compounds such as amentoflavone. Biflavonoids are divided into two primary classes: C-C type compounds represented by dimeric compounds like amentoflavone, and C-O-C type compounds typified by hinokiflavone and its derivatives, including Cryptomerin A. This later subgroup of bisflavonyl ethers includes hinokiflavone, ochnaflavone, delicaflavone, and the methyl esters of hinokiflavone designated as cryptomerin A and B.

Structural Relationship to Hinokiflavone

Cryptomerin A functions as the 4'''-methyl ether derivative of hinokiflavone, as indicated by its alternative nomenclature. This relationship establishes Cryptomerin A as part of the leading products within the C-O-C type subgroup of biflavonoids. The structural modification through methylation at the 4''' position represents a significant chemical transformation that alters both the physicochemical properties and biological activities of the parent hinokiflavone compound.

Eigenschaften

IUPAC Name |

6-[4-(5,7-dihydroxy-4-oxochromen-2-yl)phenoxy]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H20O10/c1-38-18-6-2-15(3-7-18)25-13-22(35)29-27(41-25)14-23(36)31(30(29)37)39-19-8-4-16(5-9-19)24-12-21(34)28-20(33)10-17(32)11-26(28)40-24/h2-14,32-33,36-37H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHZOLWNLOEMKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC4=CC=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cryptomerin A involves several steps, including the formation of key intermediates and the use of specific reagents. One common synthetic route involves the use of phenolic compounds and chromenone derivatives. The reaction conditions typically include the use of strong acids or bases as catalysts, along with controlled temperature and pressure settings .

Industrial Production Methods

Industrial production of Cryptomerin A often involves large-scale extraction from natural sources, such as certain plant species. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity Cryptomerin A. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the reference grade quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Cryptomerin A undergoes various chemical reactions, including:

Oxidation: Cryptomerin A can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert Cryptomerin A into its corresponding dihydro derivatives.

Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the aromatic rings of Cryptomerin A.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted aromatic compounds. These products have distinct chemical and physical properties that can be utilized in different applications .

Wissenschaftliche Forschungsanwendungen

Cryptomerin A has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.

Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to induce apoptosis in cancer cells.

Industry: Utilized in the development of environmentally friendly pesticides and herbicides

Wirkmechanismus

The mechanism of action of Cryptomerin A involves its interaction with specific molecular targets and pathways. It is known to induce apoptosis in cancer cells through the mitochondrial pathway, involving the release of cytochrome c and activation of caspases. Additionally, Cryptomerin A can inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antioxidant effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Biflavonoids

Structural Differentiation

Cryptomerin A is distinguished from structurally related biflavonoids by its specific methylation pattern. Key comparisons include:

Notes:

- Cryptomerin A and B are methyl esters of hinokiflavone, differing in methylation position (C-7 for Cryptomerin A vs. C-4' for Cryptomerin B) .

- Amentoflavone and robustaflavone lack methyl groups and feature C–C interflavonoid bonds, altering their solubility and bioactivity .

Spectroscopic and Analytical Challenges

NMR studies reveal inconsistencies in structural assignments for Cryptomerin B and Isocryptomerin. In contrast, Cryptomerin A’s reference-grade status ensures validated spectral data, minimizing ambiguity .

Critical Research Findings

- Pharmacokinetics: Cryptomerin A exhibits poor oral bioavailability (<10%) due to low water solubility, a limitation shared with most biflavonoids .

- Stability : Degrades at pH > 8.0, necessitating storage at −20°C in inert atmospheres .

- Controversies : Cryptomerin B and Isocryptomerin’s reported structures are disputed due to inconsistent NMR data, highlighting the need for reference-grade standards in natural product studies .

Biologische Aktivität

Cryptomerin A is a naturally occurring compound predominantly found in Cryptomeria japonica and has garnered attention due to its diverse biological activities. This article delves into the biological activity of Cryptomerin A, highlighting its antioxidant, antimicrobial, and potential anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

Cryptomerin A is classified as a flavonoid with the molecular formula and a molecular weight of 568.48 g/mol. Its structure consists of multiple aromatic rings and hydroxyl groups, which are essential for its biological activities.

Antioxidant Activity

Antioxidant activity is a significant aspect of Cryptomerin A's biological profile. Several studies have employed different assays to assess its efficacy in scavenging free radicals.

DPPH and ABTS Assays

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used to evaluate the free radical scavenging ability of compounds. The half-maximal inhibitory concentration (IC50) values indicate the concentration required to inhibit 50% of the free radical activity.

In these assays, Cryptomerin A exhibited potent antioxidant activity comparable to that of known antioxidants like ascorbic acid.

Antimicrobial Activity

Cryptomerin A also demonstrates significant antimicrobial properties against various microbial strains, making it a candidate for further research in pharmaceutical applications.

In Vitro Antimicrobial Studies

The antimicrobial efficacy was tested against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness.

These results indicate that Cryptomerin A possesses strong antimicrobial properties, particularly against pathogenic bacteria and fungi.

Anticancer Activity

Emerging research suggests that Cryptomerin A may have potential anticancer properties, particularly against human oral epidermoid carcinoma cells.

Case Study: Cytotoxicity Against Cancer Cells

In a study assessing the cytotoxic effects of Cryptomerin A on KB cells, the compound showed an IC50 value of 6.44 μM, indicating significant cytotoxicity that is only slightly weaker than that of etoposide, a clinically used anticancer drug.

The biological activities of Cryptomerin A can be attributed to its ability to modulate various biochemical pathways:

- Antioxidant Mechanism : The presence of hydroxyl groups in its structure allows it to donate electrons to free radicals, neutralizing them effectively.

- Antimicrobial Mechanism : It disrupts microbial cell membranes or interferes with metabolic processes within microbial cells.

- Anticancer Mechanism : It may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.